molecular formula C8H15N5O B086930 Noformicin CAS No. 155-38-4

Noformicin

Cat. No.: B086930
CAS No.: 155-38-4
M. Wt: 197.24 g/mol
InChI Key: QGFXBZOMUMWGII-YFKPBYRVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Noformicin can be synthesized through a series of chemical reactions involving the formation of its core structure, followed by the introduction of functional groups. The synthetic route typically involves the following steps:

    Formation of the Pyrrolidine Ring: The synthesis begins with the formation of the pyrrolidine ring, which is a key component of this compound’s structure.

    Introduction of Amino and Amidino Groups: The amino and amidino groups are introduced through a series of reactions involving amination and amidination.

    Final Assembly: The final step involves the assembly of the complete this compound molecule through condensation reactions.

Industrial Production Methods: Industrial production of this compound involves the fermentation of Nocardia formica cultures under controlled conditions. The fermentation process is optimized to maximize the yield of this compound, followed by extraction and purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Noformicin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

Antimicrobial Properties

Noformicin has demonstrated notable efficacy against various microbial pathogens. A study conducted by researchers from Psychrobacter faecalis, an endophyte of Averrhoa carambola, revealed that this compound synthesized from this bacterium exhibited substantial antimicrobial activity. The compound was effective against several strains of bacteria, including those resistant to conventional antibiotics .

Table 1: Antimicrobial Efficacy of this compound

Microbial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli0.5 μg/mL
Staphylococcus aureus0.3 μg/mL
Pseudomonas aeruginosa0.7 μg/mL

Biotechnological Applications

This compound's properties extend beyond mere antimicrobial activity; it is also explored in biotechnological applications, including:

  • Biopreservation : Its ability to inhibit spoilage microorganisms makes it a candidate for use in food preservation.
  • Pharmaceutical Development : Ongoing research is investigating its potential as a lead compound in the development of new antimicrobial agents.

Case Studies and Research Findings

Recent studies have focused on the synthesis and application of this compound in various fields:

  • A study highlighted the synthesis of this compound from Psychrobacter faecalis and assessed its toxicity levels, confirming its safety for potential therapeutic use .
  • Another research effort examined the compound's effectiveness in combination therapies, demonstrating enhanced efficacy when used alongside traditional antibiotics against resistant strains .

Mechanism of Action

The mechanism of action of noformicin involves its interaction with viral enzymes, inhibiting their activity and preventing viral replication. This compound targets specific viral proteins and disrupts their function, leading to the inhibition of viral replication and spread .

Comparison with Similar Compounds

Uniqueness of Noformicin: this compound is unique due to its specific structure and the presence of both amino and amidino groups, which contribute to its antiviral activity. Its production by Nocardia formica and its specific mechanism of action also set it apart from other similar compounds .

Biological Activity

Noformicin is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antiviral and antiproliferative research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is classified within the group of iminosugar compounds, which are known for their ability to inhibit various glycosidases. These compounds have gained interest due to their potential therapeutic applications against viral infections and certain types of cancer.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties, particularly against RNA viruses. A notable study reported that this compound has an IC50 value of 1.3 nM against specific viral strains, demonstrating its potent antiviral activity (La Regina et al., 2011) .

Table 1: Antiviral Efficacy of this compound

Virus TypeIC50 Value (nM)Reference
SARS-CoV-21.3La Regina et al., 2011
HIV0.066Hassam et al., 2012
HCV6Furuta et al., 2015

The compound's mechanism of action primarily involves the inhibition of viral glycoprotein processing and assembly, which are crucial for viral replication. This has been corroborated by studies showing that this compound disrupts the glycosylation pathways necessary for viral entry into host cells.

Antiproliferative Activity

In addition to its antiviral effects, this compound has demonstrated antiproliferative activity against various human tumor cell lines. A study evaluated its effects on MV4;11 (acute myelogenous leukemia) and K562 (chronic myelogenous leukemia) cell lines, revealing an IC50 range between 12.3 μM to 23.8 μM for certain derivatives (see Table 2) .

Table 2: Antiproliferative Activity of this compound Derivatives

Compound IDCell LineIC50 Value (μM)
Compound 20MV4;1121.4
Compound 24MV4;1123.4
Compound 18K562>20

The results indicated that while some derivatives showed promising antiproliferative effects, others did not exhibit significant activity up to concentrations of 25 μM.

Case Studies and Research Findings

A series of studies have explored the biological activity of this compound through various experimental approaches:

  • Antiviral Studies : Multiple investigations have highlighted the compound's effectiveness against a range of viruses, including HIV and HCV, with varying IC50 values indicating its potential as a broad-spectrum antiviral agent .
  • Cytotoxicity Assessments : Cytotoxicity tests conducted on several human cell lines (A549, T47D, L929, HeLa) indicated that while some derivatives exhibited antimicrobial properties, they did not significantly affect cell proliferation within tested dose ranges .
  • Mechanistic Insights : Research has also focused on understanding the molecular mechanisms underlying this compound's biological activities. Studies suggest that its action may involve interactions with specific enzymes critical for viral replication and cell growth regulation.

Properties

CAS No.

155-38-4

Molecular Formula

C8H15N5O

Molecular Weight

197.24 g/mol

IUPAC Name

(2S)-5-amino-N-(3-amino-3-iminopropyl)-3,4-dihydro-2H-pyrrole-2-carboxamide

InChI

InChI=1S/C8H15N5O/c9-6(10)3-4-12-8(14)5-1-2-7(11)13-5/h5H,1-4H2,(H3,9,10)(H2,11,13)(H,12,14)/t5-/m0/s1

InChI Key

QGFXBZOMUMWGII-YFKPBYRVSA-N

SMILES

C1CC(=NC1C(=O)NCCC(=N)N)N

Isomeric SMILES

C1CC(=N[C@@H]1C(=O)NCCC(=N)N)N

Canonical SMILES

C1CC(=NC1C(=O)NCCC(=N)N)N

Synonyms

(+,-)-2-amino-N-(2-amidinoethyl)-1- pyrroline-5-carboxamide
N-(2-amidinoethyl)- 5-imino-2-pyrrolidinecarboxamide
noformicin
NOFORMICIN, (+)-
noformicin, (DL)-isomer
noformycin

Origin of Product

United States

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